5-Fluoro-6-methylbenzoxazole
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Overview
Description
5-Fluoro-6-methylbenzoxazole is a heterocyclic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains a fluorine atom at the 5th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-6-methylbenzoxazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated reagents. For instance, the reaction of 2-amino-4-fluoro-5-methylphenol with formic acid under reflux conditions can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalytic systems to enhance yield and efficiency. Catalysts such as samarium triflate have been employed to facilitate the cyclization process in aqueous media, providing a greener and more efficient route to the compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylbenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole compounds.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
5-Fluoro-6-methylbenzoxazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against lung carcinoma cells.
Biological Research: The compound has shown activity against various microbial strains, making it a candidate for antimicrobial research.
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylbenzoxazole involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of deoxythymidine monophosphate (dTMP), causing cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzoxazole
- 6-Fluoro-2-methylbenzoxazole
- 5-Fluoro-2-methylbenzothiazole
Uniqueness
5-Fluoro-6-methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChI Key |
JJWZWQSBEJAZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=CO2 |
Origin of Product |
United States |
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